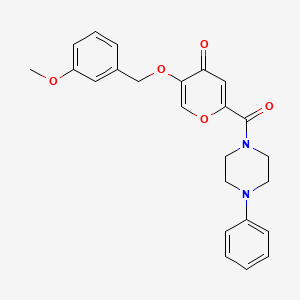
5-((3-methoxybenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-methoxybenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Anticancer Activity of Oxazolone Scaffolds : Studies on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, which are structurally similar, have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that compounds with similar structures could be explored for their potential in cancer treatment (2020).
Phosphodiesterase Type 4 Inhibitors
- Phosphodiesterase Type 4 Inhibition : Compounds like 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine have been identified as potent phosphodiesterase type 4 inhibitors. These findings highlight the potential of structurally similar compounds in therapeutic applications, particularly for conditions influenced by this enzyme (Raboisson et al., 2003).
Cytoprotective Effects
- Cytoprotective Effects in Cell Models : Analogous compounds to the one , such as imine analogs of oxyresveratrol, have shown protective effects against oxidative stress in cell models. This suggests the potential of similar compounds in protecting against cellular damage (Hur et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition in Metal Surfaces : Pyranopyrazole derivatives, like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been used as inhibitors for metal corrosion. This application is crucial in extending the lifespan of metal components in industrial settings (Yadav et al., 2016).
Molecular Synthesis
- Synthesis of Pyrazole and Pyrimidine Derivatives : The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates the potential of similar compounds in generating new derivatives with possible biological applications (Hassan et al., 2014).
Oxidizable Labels for DNA Detection
- Electrochemical DNA Detection : Methoxybenzyl groups, similar to those in the compound of interest, have been used as oxidizable labels for electrochemical detection of DNA, indicating potential applications in molecular biology and diagnostics (Šimonová et al., 2014).
Bioactive Compounds Synthesis
- Synthesis of Bioactive Schiff Bases : Schiff bases containing elements like 4-methoxybenzylidene have been synthesized, showing significant antioxidant and α-glucosidase inhibitory activities, suggesting the potential of structurally similar compounds in medicinal chemistry (Pillai et al., 2019).
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-(4-phenylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-9-5-6-18(14-20)16-30-23-17-31-22(15-21(23)27)24(28)26-12-10-25(11-13-26)19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNSLDEKZKFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxybenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

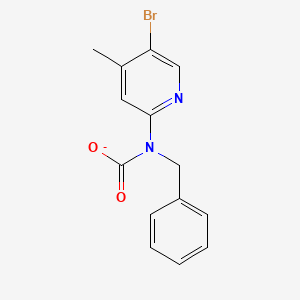
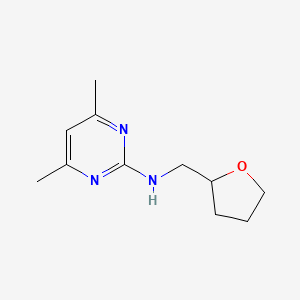

![3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2426864.png)
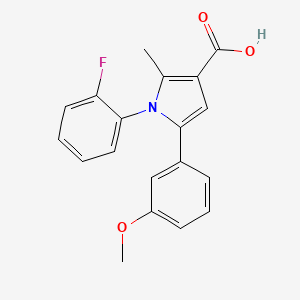
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)
![1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426868.png)
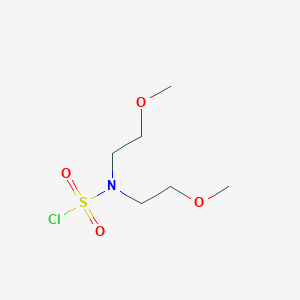

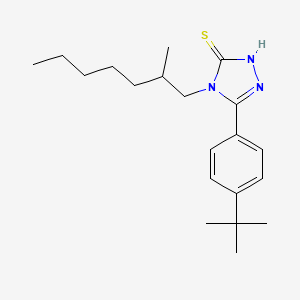
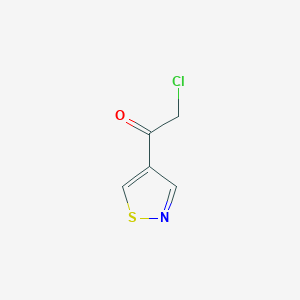
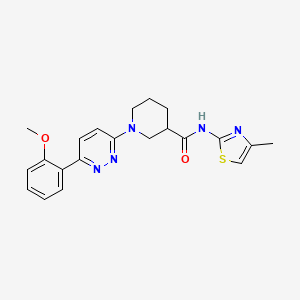
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)
![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)